5-Ethynyl-2-isopropylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-2-isopropylthiazole is a heterocyclic compound containing a thiazole ring substituted with an ethynyl group at the 5-position and an isopropyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-isopropylthiazole typically involves the formation of the thiazole ring followed by the introduction of the ethynyl and isopropyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-isopropylthioamide with acetylene derivatives can yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reaction. The specific details of industrial methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-isopropylthiazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The ethynyl and isopropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield carboxylic acids or aldehydes, while reduction of the thiazole ring can produce dihydrothiazole derivatives .
Scientific Research Applications
5-Ethynyl-2-isopropylthiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-isopropylthiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethynyl group can participate in click chemistry reactions, facilitating the formation of bioconjugates. The isopropyl group can influence the compound’s lipophilicity and bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Ethynyl-2-methylthiazole: Similar structure but with a methyl group instead of an isopropyl group.
5-Ethynyl-2-ethylthiazole: Similar structure but with an ethyl group instead of an isopropyl group.
5-Ethynyl-2-propylthiazole: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
5-Ethynyl-2-isopropylthiazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the ethynyl and isopropyl groups provides a distinct set of properties that can be leveraged in various applications .
Properties
Molecular Formula |
C8H9NS |
---|---|
Molecular Weight |
151.23 g/mol |
IUPAC Name |
5-ethynyl-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C8H9NS/c1-4-7-5-9-8(10-7)6(2)3/h1,5-6H,2-3H3 |
InChI Key |
QGVZRDUDQOIHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(S1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.